4-Fluoro-3-methoxybenzoyl chloride
Overview
Description
4-Fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxy group at the third position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluoro-3-methoxybenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid is heated with thionyl chloride, resulting in the formation of the desired benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-fluoro-3-methoxybenzoic acid.
Reduction: It can be reduced to 4-fluoro-3-methoxybenzaldehyde under specific conditions.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-fluoro-3-methoxybenzoic acid.
Amines: React with this compound to form amides.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Fluoro-3-methoxybenzoic acid: Formed through hydrolysis.
Scientific Research Applications
4-Fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the preparation of active pharmaceutical ingredients (APIs) and intermediates.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Material Science: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzoic acid: The acid precursor to 4-fluoro-3-methoxybenzoyl chloride.
4-Fluoro-3-methylbenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.
3-Fluoro-4-methoxybenzaldehyde: The aldehyde derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chlorides. The presence of both a fluorine atom and a methoxy group influences its electronic and steric characteristics, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-fluoro-3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDODYDNQSSLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610693 | |
Record name | 4-Fluoro-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-19-3 | |
Record name | 4-Fluoro-3-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82846-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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